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molecular formula C9H9NO2 B1361148 4-Methoxyoxindole CAS No. 7699-17-4

4-Methoxyoxindole

Cat. No. B1361148
M. Wt: 163.17 g/mol
InChI Key: WINOEVFNWAEXIF-UHFFFAOYSA-N
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Patent
US07122680B2

Procedure details

Hydrazine monohydrate (265 mL, 5.46 mol) is added to a flask containing 4-methoxyisatin (484.26 g, 2.73 mol), sodium acetate (22.31 g, 0.27 mol) and dimethylformamide (2.4 L). The temperature rose from 19.2° C. to 31.9° C. within 5 minutes, and when the exotherm had ceased the solution is further heated to 110° C. over 40 minutes. Vigorous off-gassing is observed, and the temperature rose above the set point slowly. After 30 minutes the temperature stabilized at 110° C. and the gas evolution tapered off. The solution is kept at 110° C. for 40.5 hours at which point the heating mantle is removed and the solution is allowed to cool. At 40° C., the solution is seeded with 100 mg of 4-methoxyindole, and the contents are cooled to 17° C. with an ice bath. The resulting mixture is poured into water (6.2 L) which had been pre-cooled to 6° C. The flask is rinsed with water (600 mL), and the thick slurry is cooled to 4° C. before being filtered through polypropylene. The filter cake is rinsed with water (3×1.5 L) and the solid is dried in a 50° C. vacuum oven to provide 353 g of 4-methoxyindolin-2-one.
Quantity
265 mL
Type
reactant
Reaction Step One
Quantity
484.26 g
Type
reactant
Reaction Step Two
Quantity
22.31 g
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[C:8](=O)[C:9](=[O:15])[NH:10]2.C([O-])(=O)C.[Na+]>CN(C)C=O>[CH3:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][C:9](=[O:15])[NH:10]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
265 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
484.26 g
Type
reactant
Smiles
COC1=C2C(C(NC2=CC=C1)=O)=O
Name
Quantity
22.31 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2.4 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes the temperature stabilized at 110° C.
Duration
30 min
WAIT
Type
WAIT
Details
The solution is kept at 110° C. for 40.5 hours at which point
Duration
40.5 h
CUSTOM
Type
CUSTOM
Details
the heating mantle is removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
At 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the contents are cooled to 17° C. with an ice bath
ADDITION
Type
ADDITION
Details
The resulting mixture is poured into water (6.2 L) which
TEMPERATURE
Type
TEMPERATURE
Details
had been pre-cooled to 6° C
WASH
Type
WASH
Details
The flask is rinsed with water (600 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the thick slurry is cooled to 4° C.
FILTRATION
Type
FILTRATION
Details
before being filtered through polypropylene
WASH
Type
WASH
Details
The filter cake is rinsed with water (3×1.5 L)
CUSTOM
Type
CUSTOM
Details
the solid is dried in a 50° C. vacuum oven

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=C2CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 353 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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